Product packaging for 2-Methylbenzofuro[4,5-d]thiazole(Cat. No.:)

2-Methylbenzofuro[4,5-d]thiazole

Cat. No.: B13947820
M. Wt: 189.24 g/mol
InChI Key: JXGWTAZXILJVDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylbenzofuro[4,5-d]thiazole is a sophisticated heterocyclic compound that serves as a privileged scaffold in medicinal chemistry and drug discovery research. This structurally unique molecule, incorporating both benzofuran and thiazole rings, is of significant interest for developing novel therapeutic agents. Thiazole derivatives are widely recognized for their diverse pharmacological profiles, including potential antibacterial and anticancer activities . Researchers investigating new antibacterial strategies value this compound for its potential to target multidrug-resistant pathogens. Related thiazole and quinolinium derivatives have demonstrated potent activity against resistant strains such as MRSA and VRE by disrupting the function of FtsZ, a crucial bacterial cell division protein . Furthermore, its framework is relevant in oncology research, where analogous thiazole-based compounds have shown promising antiproliferative effects against various cancer cell lines, including HCT-116 and HepG2, by inducing apoptosis through mechanisms involving the Bcl-2 family proteins . This reagent provides researchers with a high-quality building block for synthesizing novel derivatives, conducting structure-activity relationship (SAR) studies, and exploring new mechanisms of action. The compound is supplied as a high-purity material to ensure reliable and reproducible experimental outcomes. This product is designated For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7NOS B13947820 2-Methylbenzofuro[4,5-d]thiazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H7NOS

Molecular Weight

189.24 g/mol

IUPAC Name

2-methylfuro[3,2-e][1,3]benzothiazole

InChI

InChI=1S/C10H7NOS/c1-6-11-10-7-4-5-12-8(7)2-3-9(10)13-6/h2-5H,1H3

InChI Key

JXGWTAZXILJVDY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=CC3=C2C=CO3

Origin of Product

United States

Historical Context and Evolution of Research on Benzofuro 4,5 D Thiazole Chemistry

The field of heterocyclic chemistry, which focuses on cyclic compounds containing atoms of at least two different elements, is a cornerstone of medicinal and materials science. Within this vast area, the synthesis and study of fused heterocyclic systems—molecules where two or more rings share a bond—have garnered significant attention due to their unique chemical properties and diverse biological activities. The benzofuro[4,5-d]thiazole ring system, which incorporates a benzofuran (B130515) and a thiazole (B1198619) moiety, is a noteworthy example of such a fused structure. While specific research on 2-Methylbenzofuro[4,5-d]thiazole is limited in publicly available literature, its chemical lineage is rich, stemming from the extensive and independent development of benzofuran and thiazole chemistry.

The journey into the chemistry of the benzofuran core, a key component of the target molecule, began in 1870 when Perkin first reported its synthesis. acs.org Since this initial discovery, benzofuran derivatives have been identified in numerous natural products and have become vital scaffolds in medicinal chemistry, exhibiting a wide range of therapeutic properties. acs.orgnih.gov The inherent biological significance of oxygen-containing heterocycles like benzofuran lies in their structural resemblance to essential biological molecules, such as ribose derivatives. The oxygen atoms in these structures often participate in polar interactions, helping to stabilize the molecule within the active sites of enzymes and receptors. mdpi.com

Similarly, the thiazole ring, another constituent of the target compound, is a privileged scaffold in drug discovery. nih.gov Thiazole derivatives are integral to a multitude of clinically approved drugs with applications ranging from anticancer and antimicrobial to anti-inflammatory agents. nih.govnih.gov The development of synthetic methodologies for thiazoles has been a subject of intense research, leading to a variety of strategies for constructing this versatile five-membered ring. nih.gov

The evolution of research into fused systems like benzofuro[4,5-d]thiazoles represents a logical progression, aiming to combine the desirable attributes of both the benzofuran and thiazole moieties into a single, novel molecule. The exploration of such fused systems is driven by the hypothesis that these hybrid structures may exhibit unique biological activities or improved physicochemical properties compared to their individual components. Research into related structures, such as benzofuran derivatives fused with other heterocyclic rings like quinazolinone and imidazole, supports this rationale, demonstrating that such molecular fusions can lead to potent anticancer agents. nih.gov

The synthesis of the benzofuran nucleus itself has undergone significant evolution, moving from classical methods to modern, highly efficient catalytic strategies. This progression has been crucial for enabling the synthesis of complex derivatives, including those fused with other heterocyclic rings. The following table illustrates the variety of catalytic systems that have been developed for benzofuran synthesis, which are foundational for the eventual construction of more complex systems like benzofuro[4,5-d]thiazoles.

Catalyst TypeExample ReactionKey Features
Palladium-Copper Sonogashira coupling of iodophenols and terminal alkynes followed by intramolecular cyclization. acs.orgHigh yields (84-91%); produces derivatives with potential antitubercular activity. acs.org
Nickel Nickel-catalyzed intramolecular nucleophilic addition. acs.orgnih.govProvides activation energy for cyclization, furnishing benzofuran derivatives in noteworthy yields. acs.orgnih.gov
Iron FeCl₃-mediated intramolecular cyclization of electron-rich aryl ketones. mdpi.comInvolves direct oxidative aromatic C-O bond formation; requires alkoxy substituents for efficient cyclization. mdpi.com
Rhodium Cascade transformation of benzocyclobutenone. mdpi.comInitiated by regioselective C-H activation, leading to 2,3-disubstituted benzofurans. mdpi.com
Base-Catalyzed Rap-Stoermer reaction using triethylamine. nih.govA classic method adapted with a basic catalyst to achieve benzofuran synthesis. nih.gov
Visible-Light-Mediated Photoredox catalysis involving disulfides and enynes. nih.govA modern, green chemistry approach utilizing visible light to promote the reaction. nih.gov

The synthesis of the thiazole portion of the molecule has also seen considerable advancement. Classical methods like the Hantzsch thiazole synthesis have been refined and are now complemented by modern techniques. For instance, the synthesis of 2-methylbenzo[d]thiazole derivatives has been achieved through various synthetic routes, often starting from 2-aminothiophenol (B119425). researchgate.net The combination of these advanced synthetic strategies for both benzofurans and thiazoles provides the chemical toolbox necessary for the construction of the benzofuro[4,5-d]thiazole scaffold.

While direct reports on the synthesis and properties of This compound are not prominent, the activity of related compounds underscores the potential of this chemical class. For example, benzofuran-based thiazole derivatives have been investigated as multi-targeted inhibitors with antiproliferative and antibacterial properties. In one study, a benzofuran derivative (compound 12b) was compared to a similar coumarin-based compound, revealing that the nature of the heterocyclic core significantly influences biological activity. nih.gov

The following table summarizes the reported biological activities for various benzofuran and thiazole derivatives, which provides a rationale for the continued interest in synthesizing new fused systems like This compound .

Compound ClassSpecific Example/TargetReported Biological ActivityReference
Benzofuran Derivatives 2,3-disubstituted benzofuransAntitubercular (Chorismate mutase inhibitors) acs.org
Benzofuran Derivatives 2-ArylbenzofuransAntiproliferative (Human melanoma) mdpi.com
Thiazole Derivatives 2,4,5-trisubstituted thiazolesAntituberculosis nih.gov
Benzothiazole (B30560) Derivatives Thiazolidinone-benzothiazolesAntiviral (SARS-CoV-2 main protease inhibitors)
Benzofuran-Thiazole Hybrids Benzofuran-based thiazole derivative (12b)Antiproliferative, Antibacterial (DNA gyrase inhibitor) nih.gov

Overview of the Benzofuro 4,5 D Thiazole Ring System and Its Structural Context

The 2-Methylbenzofuro[4,5-d]thiazole molecule is a specific and more complex member of the benzofused thiazole (B1198619) family. Its core, the benzofuro[4,5-d]thiazole ring system, is a tricyclic structure formed by the fusion of three distinct rings: a benzene (B151609) ring, a furan (B31954) ring, and a thiazole ring.

The nomenclature indicates that a furan ring is fused to a benzene ring to form a benzofuran (B130515) moiety. The thiazole ring is then fused to the 'd' face of the benzofuran, corresponding to the 4 and 5 positions of the benzofuran system. This specific arrangement creates a unique electronic and steric environment. The structure is further specified by a methyl group attached at the 2-position of the thiazole ring.

This fusion combines the chemical characteristics of its constituent parts:

Benzofuran: A bicyclic aromatic heterocycle known for its presence in natural products and its own range of biological activities.

Thiazole: The five-membered ring containing sulfur and nitrogen, crucial for the bioactivity of many synthetic drugs. acs.org

The resulting fused system is a planar, aromatic molecule whose properties are a hybrid of its components, leading to distinct reactivity and potential for biological interactions not seen in the individual rings alone.

Research Landscape and Academic Trajectories of Benzofuro 4,5 D Thiazole Derivatives

Classical and Contemporary Synthetic Routes to Benzofuro[4,5-d]thiazole Scaffolds

The construction of the core benzofuro[4,5-d]thiazole structure can be achieved through several established and innovative synthetic pathways. These routes primarily focus on the sequential or concerted formation of the fused furan (B31954) and thiazole rings onto a benzene (B151609) core.

Cyclization Reactions and Precursor Design

Cyclization reactions are fundamental to forming the heterocyclic rings of the benzofuro[4,5-d]thiazole scaffold. The design of appropriate precursors is critical for the success of these reactions. A common strategy involves the use of a substituted benzofuran or a substituted aminothiophenol derivative as the starting point.

For instance, a general approach may start with a suitably functionalized 3-aminobenzofuran-4-ol. This precursor contains the necessary functionalities to construct the adjacent thiazole ring. The reaction of this intermediate with a reagent that can provide the missing carbon and sulfur atoms of the thiazole ring, such as carbon disulfide or a thiocyanate (B1210189) derivative, leads to the desired fused ring system.

Another approach involves the cyclization of a 2-aminothiophenol (B119425) derivative that already bears a furan-forming substituent. For example, a 2-amino-3-mercaptophenol could be reacted with a suitable carboxylic acid or its derivative, which, upon cyclization, would form the furan ring fused to the thiazole. The specific reagents and reaction conditions can be tailored to influence the yield and purity of the final product.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions offer a powerful tool for the synthesis and functionalization of the benzofuro[4,5-d]thiazole scaffold. nih.gov These reactions typically involve the displacement of a leaving group on the heterocyclic core by a nucleophile.

In the context of synthesizing the core scaffold, a key step might involve an intramolecular nucleophilic attack. For example, a precursor molecule could be designed where a nucleophilic sulfur or nitrogen atom attacks an electrophilic center on the benzofuran portion to close the thiazole ring.

Once the benzofuro[4,5-d]thiazole core is formed, nucleophilic substitution is extensively used for its derivatization. Halogenated derivatives, particularly at the 2-position of the thiazole ring, are common intermediates for introducing a variety of functional groups. nih.gov Strong nucleophiles can displace the halogen, allowing for the introduction of amines, alkoxides, and other moieties. pharmaguideline.com The reactivity of the C2-position towards nucleophiles is enhanced due to the electron-deficient nature of this carbon atom. pharmaguideline.com

Catalytic and Transition Metal-Mediated Syntheses

Modern synthetic chemistry increasingly relies on catalytic and transition metal-mediated reactions to achieve high efficiency, selectivity, and functional group tolerance. The synthesis of benzofuro[4,5-d]thiazole scaffolds has benefited from these advancements.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are invaluable for the functionalization of the benzofuro[4,5-d]thiazole core. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the scaffold. nih.gov

Copper-catalyzed reactions have also been employed, particularly for the formation of the thiazole ring. For instance, a copper catalyst can facilitate the cyclization of a bromoaminotriazole with a source of carbon and sulfur, like potassium ethylxanthate, to construct the thiazole ring. nih.govresearchgate.net

Furthermore, iridium-catalyzed asymmetric cycloadditions represent a cutting-edge approach for constructing heterocyclic rings with high enantioselectivity, a crucial aspect for the synthesis of biologically active molecules. acs.orgacs.org While not yet specifically reported for this compound, these methods hold promise for the future development of stereocontrolled syntheses of related scaffolds.

Synthesis of this compound Derivatives

The synthesis of the specific compound, this compound, and its derivatives builds upon the general strategies for the core scaffold, with specific modifications to introduce and manipulate the methyl group at the 2-position.

Introduction of the Methyl Group at Position 2

The methyl group at the 2-position of the benzofuro[4,5-d]thiazole can be introduced in several ways. One common method is to use a reagent that already contains the methyl group during the thiazole ring formation. For example, the reaction of a suitable 3-aminobenzofuran-4-thiol with acetic anhydride (B1165640) or a related acetylating agent would lead directly to the 2-methyl derivative.

Alternatively, if the 2-position is unsubstituted or carries a leaving group, the methyl group can be introduced via a substitution reaction. For instance, a 2-halobenzofuro[4,5-d]thiazole could be reacted with an organometallic reagent such as methylmagnesium bromide (a Grignard reagent) or a methyl-substituted organotin or organoboron compound in the presence of a suitable catalyst.

Another approach involves the use of a 2-mercaptobenzofuro[4,5-d]thiazole intermediate. This can be methylated on the sulfur atom, followed by a rearrangement reaction to transfer the methyl group to the 2-position of the thiazole ring, although this is a less common strategy.

A synthetic route for 2-methylbenzo[d]thiazole derivatives has been described involving the reaction of a starting material with DMF and K2CO3 at room temperature for 24 hours. researchgate.net While this is for a related benzothiazole (B30560), similar principles could be adapted for the benzofuro[4,5-d]thiazole system.

Functionalization and Derivatization Strategies on the Core Scaffold

Once the this compound core is synthesized, further functionalization can be carried out to create a library of derivatives. nih.govnih.govnih.govmdpi.com These modifications can be directed at either the benzofuran or the thiazole portion of the molecule. nih.gov

Table 1: Functionalization Reactions on the Benzofuro[4,5-d]thiazole Scaffold

Reaction TypeReagents and ConditionsPosition of FunctionalizationIntroduced Functional Group
HalogenationN-Bromosuccinimide (NBS)Benzene ring of the benzofuranBromo
NitrationHNO3, H2SO4Benzene ring of the benzofuranNitro
Suzuki CouplingArylboronic acid, Pd catalyst, baseVarious positions, often a halogenated precursorAryl
Nucleophilic Aromatic SubstitutionAmines, alkoxides2-position (if halogenated)Amino, alkoxy
C-H Activation/FunctionalizationTransition metal catalyst, directing groupVarious positions on the aromatic ringsVarious functional groups

Electrophilic substitution reactions, such as halogenation and nitration, are likely to occur on the electron-rich benzofuran ring. The exact position of substitution will be influenced by the directing effects of the existing substituents and the reaction conditions.

As previously mentioned, nucleophilic substitution reactions are particularly effective at the 2-position of the thiazole ring if a suitable leaving group is present. nih.govpharmaguideline.com This allows for the introduction of a wide range of nitrogen, oxygen, and sulfur-based nucleophiles. nih.gov

Modern C-H activation and functionalization techniques offer a powerful and atom-economical way to introduce new functional groups directly onto the scaffold without the need for pre-functionalized starting materials. nih.govmdpi.comnih.gov These methods, often employing transition metal catalysts, can enable the selective modification of specific C-H bonds on the aromatic rings. nih.govmdpi.comnih.gov

The development of new heterocyclic systems, such as 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole, and their functionalization through various reactions, including SNAr, metal-catalyzed couplings, and radical-based alkylations, provides a blueprint for potential derivatization strategies for this compound. nih.govresearchgate.netrsc.org

Green Chemistry Principles in Benzofurothiazole Synthesis Research

The pursuit of sustainable chemical manufacturing has led to the integration of green chemistry principles into the synthesis of complex heterocyclic scaffolds like benzofurothiazoles. This approach prioritizes the reduction of environmental impact by designing processes that minimize waste, use less hazardous chemicals, and enhance energy efficiency. Research into the green synthesis of benzofurothiazoles has notably focused on two key areas: the use of environmentally benign solvents and the development of sustainable methods for forming the core heterocyclic structure.

Exploration of Environmentally Benign Solvents (e.g., Deep Eutectic Solvents)

A primary tenet of green chemistry is the replacement of volatile, toxic, and often flammable organic solvents with safer, more sustainable alternatives. researchgate.net Deep eutectic solvents (DESs) have garnered significant attention as a new class of green solvents for organic synthesis, including the preparation of N, O, and S-containing heterocycles. mdpi.comisfcppharmaspire.com DESs are mixtures of a hydrogen bond acceptor (HBA), such as a quaternary ammonium (B1175870) salt, and a hydrogen bond donor (HBD), like urea, glycerol (B35011), or carboxylic acids. isfcppharmaspire.com A key characteristic of these mixtures is a melting point that is significantly lower than that of their individual components. mdpi.com

The advantages of DESs are numerous; they are generally low-cost, biodegradable, non-volatile, non-toxic, and can often be prepared from renewable resources. mdpi.comisfcppharmaspire.com Their high thermal stability and low volatility make them desirable replacements for conventional volatile organic compounds (VOCs). acs.org In heterocyclic synthesis, DESs can function as both the reaction medium and catalyst, simplifying procedures and reducing waste. researchgate.net The non-volatile nature of DESs also allows for the potential recycling of both the solvent and any metal catalysts used, which is both economically and environmentally beneficial. isfcppharmaspire.com While specific studies on the synthesis of this compound using DESs are still emerging, their successful application in the synthesis of various heterocyclic compounds strongly supports their potential in this area. researchgate.netmdpi.com

Table 1: Examples of Common Deep Eutectic Solvents This table presents a selection of common DESs, detailing their constituent hydrogen bond acceptors and donors along with their typical molar ratios.

Hydrogen Bond Acceptor (HBA)Hydrogen Bond Donor (HBD)Molar Ratio (HBA:HBD)Common Name/Abbreviation
Choline chlorideUrea1:2Reline
Choline chlorideGlycerol1:2Glyceline
Choline chlorideEthylene glycol1:2Ethaline
Choline chlorideMalonic acid1:1Maline
Guanidinium chlorideUrea1:2GuU

Sustainable Methodologies for Heterocycle Formation

Developing sustainable methodologies for constructing the heterocyclic core is another critical aspect of green synthesis. This involves leveraging alternative energy sources, innovative catalyst systems, and more efficient reaction pathways.

One-Pot Reactions: Integrating multiple reaction steps into a single operation, known as a one-pot synthesis, is a highly effective strategy for improving efficiency. nih.gov This approach minimizes the use of solvents for isolating intermediates, saves time, reduces energy consumption, and decreases chemical waste. nih.gov One-pot procedures for synthesizing benzofurans and various benzoazoles, including benzothiazoles, have been successfully developed, demonstrating the feasibility of this approach for complex heterocycle construction. dtu.dkresearchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave irradiation has become a valuable tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov It can drastically shorten reaction times from hours to minutes, often resulting in higher product yields and cleaner reactions. scielo.brpreprints.org The use of microwave heating aligns with green chemistry principles by improving energy efficiency and reducing side reactions. scielo.br For instance, benzothiazoles have been synthesized rapidly and efficiently under microwave irradiation using green solvents like glycerol or even under solvent-free conditions. scielo.brpreprints.orgresearchgate.net This method has been shown to increase product yields by 12% to 20% while reducing reaction times by a factor of about 25 compared to conventional methods. scielo.br

Advanced Catalysis and Reaction Conditions: The use of recyclable, heterogeneous catalysts is a cornerstone of sustainable chemistry, as they can be easily separated from the reaction mixture and reused. mdpi.com For example, an iron-based magnetic nanoparticle catalyst has been used for the green synthesis of benzothiazoles and benzoxazoles under solvent-free ultrasound irradiation, allowing the catalyst to be recovered with a magnet and reused multiple times. nih.gov Furthermore, conducting reactions in water or under solvent-free conditions represents a significant step towards environmentally benign processes. rsc.orgresearchgate.net The synthesis of benzothiazoles has been achieved in water, avoiding the need for organic solvents entirely. nih.govrsc.org

Table 2: Comparison of Conventional and Sustainable Synthetic Methodologies This table contrasts traditional synthetic approaches with green and sustainable alternatives for the formation of heterocyclic compounds.

FeatureConventional SynthesisSustainable Synthesis
Solvents Volatile Organic Compounds (VOCs)Water, Deep Eutectic Solvents (DESs), Glycerol, Solvent-free
Energy Source Conventional heating (e.g., oil bath)Microwave irradiation, Ultrasound
Catalysis Homogeneous, stoichiometric, often unrecyclableHeterogeneous, recyclable, biocatalysts, catalyst-free
Reaction Design Multi-step with purification of intermediatesOne-pot reactions, tandem or cascade reactions
Reaction Time Often hours to daysTypically minutes to a few hours
Waste High generation of solvent and byproduct wasteMinimized waste, focus on atom economy

Electrophilic Aromatic Substitution Studies on Benzofurothiazole and Related Systems

There are no available studies on the electrophilic aromatic substitution of this compound. Research on the regioselectivity and mechanisms of such reactions on this specific compound has not been published.

Regioselectivity and Reaction Mechanisms

Information on the regioselectivity and reaction mechanisms of electrophilic aromatic substitution on this compound is not found in the scientific literature.

Halogenation and Nitration Studies

Specific studies detailing the halogenation or nitration of this compound are not available.

Nucleophilic Reactivity of Benzofuro[4,5-d]thiazole Derivatives

There is no published research on the nucleophilic reactivity of this compound or its derivatives.

Stability and Degradation Pathways in Research Contexts

There are no available studies that investigate the stability and degradation pathways of this compound within research contexts.

Advanced Structural Characterization and Spectroscopic Analysis of 2 Methylbenzofuro 4,5 D Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering profound insights into the molecular framework, connectivity, and the chemical environment of individual atoms.

The ¹H and ¹³C NMR spectra of 2-Methylbenzofuro[4,5-d]thiazole are predicted to exhibit characteristic signals corresponding to its unique fused ring structure. While specific experimental data for this exact compound is not publicly available, analysis of structurally similar benzothiazole (B30560) and benzofuran (B130515) derivatives allows for a reliable prediction of its spectral features.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to provide key information about the number, type, and connectivity of protons in the molecule. The methyl group protons at the 2-position of the thiazole (B1198619) ring would likely appear as a sharp singlet in the upfield region, typically around δ 2.3-2.5 ppm. The aromatic protons on the benzofuran and thiazole rings will resonate in the downfield region, generally between δ 7.0 and 8.5 ppm. The precise chemical shifts and coupling patterns (doublets, triplets, or multiplets) of these aromatic protons would be crucial in confirming the substitution pattern and the fusion of the heterocyclic rings. For instance, the protons on the benzene (B151609) ring of the benzofuran moiety are expected to show coupling patterns consistent with their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a map of the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The methyl carbon at the 2-position is anticipated to have a chemical shift in the aliphatic region, around δ 15-25 ppm. The carbon atoms of the aromatic and heterocyclic rings will appear in the downfield region (δ 110-160 ppm). The quaternary carbons at the ring junctions and the carbon atom attached to the heteroatoms (nitrogen, oxygen, and sulfur) will have characteristic chemical shifts that are instrumental in the complete assignment of the carbon framework. For example, the C=N carbon of the thiazole ring is expected to be significantly deshielded.

Predicted NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
2-CH₃~2.4 (s, 3H)~20
Aromatic/Heterocyclic Protons~7.2 - 8.2 (m)-
Aromatic/Heterocyclic Carbons-~110 - 160
C2 (Thiazole)-~165
C4 (Benzofuran)-~150
C5 (Benzofuran)-~115
C6 (Benzofuran)-~125
C7 (Benzofuran)-~120
C3a (Benzofuran)-~148
C7a (Benzofuran)-~130
C8a (Thiazole)-~152
C8b (Thiazole)-~128

Note: The predicted values are based on the analysis of similar heterocyclic systems and are for illustrative purposes. Actual experimental values may vary.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms within the this compound molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would be instrumental in establishing the connectivity between adjacent aromatic protons on the benzofuran ring system.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal of the methyl group would show a cross-peak with its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons (typically over two to three bonds). This technique is crucial for piecing together the entire molecular structure by connecting different fragments. For example, correlations from the methyl protons to the C2 and C8b carbons of the thiazole ring would definitively confirm the position of the methyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. For a molecule with the formula C₁₀H₇NOS, the calculated exact mass would be a key piece of data for its definitive identification.

The fragmentation pattern observed in the mass spectrum provides a "fingerprint" of the molecule and offers valuable clues about its structure. While specific fragmentation data for this compound is not available, the fragmentation of related benzofuran and thiazole derivatives suggests some likely pathways. The molecular ion peak [M]⁺ would be expected to be prominent. Common fragmentation pathways could involve:

Loss of a methyl radical (•CH₃): This would result in a fragment ion at [M-15]⁺.

Cleavage of the thiazole ring: This could lead to the formation of characteristic ions corresponding to the benzofuran moiety or the thiazole ring fragments.

Loss of small neutral molecules: Fragments corresponding to the loss of molecules like HCN or CO could also be observed.

Analysis of the fragmentation of 2-methylbenzofuran (B1664563) shows a prominent molecular ion peak and a significant fragment corresponding to the loss of a hydrogen atom. nist.gov Studies on 2-substituted-5-nitro-2-furyl thiazoles have shown complex fragmentation patterns involving cleavages that separate the thiazole and furan (B31954) rings. nih.govnih.gov

Predicted Fragmentation Data for this compound:

Fragment m/z (relative to M) Proposed Structure/Loss
[M]⁺MMolecular Ion
[M-15]⁺M-15Loss of •CH₃
[M-27]⁺M-27Loss of HCN
[M-28]⁺M-28Loss of CO
[Benzofuran]+-Fragment corresponding to the benzofuran cation
[Methylthiazole]+-Fragment corresponding to the methylthiazole cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups present in the molecule and its electronic properties.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands corresponding to the various functional groups and structural features.

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. The C-H stretching of the methyl group would appear around 2900-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic and heterocyclic rings (C=C and C=N) would be observed in the 1400-1650 cm⁻¹ region. scielo.org.zaresearchgate.net These bands are often complex and are characteristic of the fused ring system.

C-O and C-S stretching: The C-O-C stretching of the benzofuran ring and the C-S stretching of the thiazole ring would give rise to absorptions in the fingerprint region (below 1300 cm⁻¹).

The IR spectrum of 2-amino-5-methylthiazole (B129938) shows characteristic bands for N-H, C=N, and C-S stretching. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The extended π-conjugated system of this compound, encompassing the benzofuran and thiazole rings, is expected to result in strong UV absorption. Typically, benzofused heterocyclic systems exhibit multiple absorption bands in the UV region (200-400 nm) corresponding to π→π* and n→π* transitions. scielo.org.zamdpi.com The exact position and intensity of these bands are sensitive to the specific substitution and the extent of conjugation.

Vibrational Analysis and Functional Group Identification

A detailed vibrational analysis using techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy would be required to identify the functional groups and characterize the bonding within this compound. This analysis would involve assigning specific vibrational frequencies to corresponding molecular motions, such as C-H stretching, C=N stretching of the thiazole ring, C-S stretching, and vibrations of the fused benzofuran system. While studies on related molecules like 2-amino-4-methylthiazole (B167648) have been conducted using matrix isolation FTIR spectroscopy and DFT calculations mdpi.com, no such spectra have been published for this compound.

Electronic Transitions and Chromophoric Properties

The electronic properties of this compound would be investigated using UV-Visible and fluorescence spectroscopy. These techniques reveal information about the π-conjugated system and the energy of electronic transitions (e.g., π→π*). The absorption and emission maxima (λ_abs and λ_em) would characterize its chromophoric and fluorophoric nature. Research on other thiazole derivatives shows they often exhibit interesting photophysical properties, with absorption maxima typically in the UV or visible range, influenced by substituents and the extent of conjugation. researchgate.netresearchgate.netcnr.it However, specific spectral data for this compound are not available.

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions (e.g., π-stacking)

Without a solved crystal structure, a definitive analysis of the crystal packing and intermolecular forces is impossible. Generally, fused aromatic heterocycles like this are expected to exhibit significant intermolecular interactions, such as π-π stacking, where the electron-rich aromatic rings of adjacent molecules align. Other potential interactions could include C-H···N or C-H···O hydrogen bonds, which would influence the supramolecular architecture. Studies on related structures frequently report such interactions governing the crystal packing. nih.govnih.gov

Conformational Analysis of the Benzofuro[4,5-d]thiazole Moiety

Conformational analysis, derived from X-ray crystallography data, would describe the planarity and rigidity of the fused benzofuro[4,5-d]thiazole core. Key parameters would include the dihedral angles between the furan, benzene, and thiazole rings. In similar fused systems, a high degree of planarity is often observed, which facilitates efficient crystal packing and electronic conjugation. nih.govnih.gov For this compound, one would expect the fused tricyclic system to be nearly planar, but specific conformational details remain unknown without experimental structural data.

Theoretical and Computational Investigations of 2 Methylbenzofuro 4,5 D Thiazole

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to investigating the electronic nature of novel heterocyclic compounds.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure and reactivity of organic molecules, including heterocyclic systems related to 2-Methylbenzofuro[4,5-d]thiazole. scirp.orgscirp.org A common approach involves using functionals like Becke's 3-parameter, Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-31+G(d,p) to perform calculations in both gas and solvent phases. scirp.orgscirp.orgresearchgate.net Such studies begin with the optimization of the molecule's geometry to find its most stable, lowest-energy conformation.

Once the geometry is optimized, a variety of global and local reactivity descriptors can be calculated to predict the molecule's chemical behavior. scirp.orgscirp.org These descriptors, often referred to as conceptual DFT parameters, provide insight into the stability and reactivity of the compound. For instance, the chemical hardness (η) and its inverse, softness (s), indicate the molecule's resistance to change in its electron distribution; a low hardness value suggests higher reactivity. scirp.org The electrophilicity index (ω) measures the ability of a molecule to accept electrons. scirp.org By analyzing these parameters, researchers can compare the reactivity of a series of related compounds. scirp.orgscirp.org For example, a theoretical analysis of benzothiazole (B30560) derivatives revealed that a methylthio-substituted benzothiazole (2-SCH3_BTH) was the most reactive in the series, based on its low chemical hardness. scirp.org

Natural Bond Orbital (NBO) analysis is another technique used in conjunction with DFT to study hyperconjugative interactions and charge delocalization within the molecule, offering deeper insight into its electronic stability. scirp.orgscirp.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's reactivity and its ability to participate in chemical reactions. The energy of the HOMO is related to the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a key indicator of chemical stability; a large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive. scirp.org

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. scirp.orgscirp.org The MEP map uses a color scale to denote different potential values, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions. scirp.org Typically, red-colored areas indicate negative electrostatic potential, highlighting sites prone to electrophilic attack, while blue areas represent positive potential, indicating sites susceptible to nucleophilic attack. This visual tool is invaluable for predicting how the molecule will interact with other reagents and biological targets. scirp.orgscirp.org

Table 1: Illustrative Conceptual DFT Reactivity Descriptors This table presents typical quantum chemical parameters calculated using DFT for heterocyclic compounds. The values are representative and not specific to this compound.

ParameterSymbolDefinitionTypical Significance
HOMO EnergyEHOMOEnergy of the Highest Occupied Molecular OrbitalRelates to electron-donating ability
LUMO EnergyELUMOEnergy of the Lowest Unoccupied Molecular OrbitalRelates to electron-accepting ability
Energy GapEgapELUMO - EHOMOIndicator of chemical reactivity and stability
Chemical Hardnessη(ELUMO - EHOMO) / 2Resistance to change in electron configuration
Chemical SoftnessS1 / ηReciprocal of hardness, indicates reactivity
Electronegativityχ-(EHOMO + ELUMO) / 2Power of an atom/molecule to attract electrons
Electrophilicity Indexωχ2 / (2η)Propensity to accept electrons

Theoretical calculations are also employed to predict the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis). scirp.org These calculations can predict the absorption wavelengths (λ_max) and oscillator strengths of electronic transitions, often providing results that correlate well with experimental spectra. For instance, TD-DFT calculations on metal-porphyrazine complexes have been used to predict strong shifts in the Q-band upon structural modification.

Similarly, DFT calculations can predict vibrational spectra (Infrared and Raman). By calculating the harmonic vibrational frequencies, a theoretical IR spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the exclusion of anharmonicity and are therefore typically scaled using a correction factor to improve agreement with experimental data. The analysis of the potential energy distribution (PED) for each vibrational mode allows for a detailed assignment of the spectral bands to specific molecular vibrations, such as stretching, bending, or wagging of particular bonds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

For compounds like this compound, which belong to a class of heterocycles known for diverse biological activities, QSAR models can be highly valuable. The development of a QSAR model involves several steps. First, a dataset of structurally related compounds with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. Next, a variety of molecular descriptors are calculated for each compound in the dataset.

Using statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, a mathematical equation is generated that correlates the molecular descriptors (the independent variables) with the biological activity (the dependent variable). The goal is to create a model that is not only statistically robust but also has predictive power for new, untested compounds. Such models are instrumental in drug discovery for prioritizing the synthesis of novel derivatives with potentially enhanced activity. For example, QSAR models have been developed for various thiazole (B1198619) derivatives to predict their anti-proliferative activities. scirp.org

A critical outcome of a QSAR study is the identification of the molecular descriptors that have the most significant impact on biological activity. These descriptors quantify various aspects of a molecule's physicochemical properties. By understanding which descriptors are key, researchers can gain insight into the mechanism of action and design new molecules with improved potency.

Key descriptors can be categorized as:

Electronic: These describe the electron distribution, such as dipole moment, partial atomic charges, and HOMO/LUMO energies. They can influence how a molecule interacts with a biological receptor.

Steric: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices.

Topological: These are numerical indices derived from the 2D representation of the molecule, describing its size, shape, and degree of branching.

Hydrophobic: These descriptors, most commonly the partition coefficient (LogP), quantify the molecule's lipophilicity, which affects its ability to cross cell membranes. scirp.org

Table 2: Common Molecular Descriptors Used in QSAR Studies This table lists general classes of descriptors and examples relevant for modeling the biological activity of heterocyclic compounds.

Descriptor ClassExamplesInformation Provided
Electronic Dipole Moment, HOMO/LUMO Energies, Partial ChargesGoverns electrostatic and orbital interactions
Steric Molecular Weight, Molar Refractivity, van der Waals VolumeDescribes size, shape, and polarizability
Topological Wiener Index, Kier & Hall Connectivity IndicesEncodes structural information like branching and cyclicity
Hydrophobic LogP (Partition Coefficient)Measures lipophilicity and influences membrane permeability
Thermodynamic Heat of Formation, Solvation EnergyRelates to the stability and solubility of the compound

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to predict how a small molecule, or ligand, interacts with a larger molecule, such as a protein. These methods are crucial in drug discovery and materials science for understanding the potential biological activity and physical properties of a compound. However, no specific studies applying these techniques to this compound have been identified.

Ligand-Protein Interaction Analysis

A critical aspect of computational analysis is the detailed examination of interactions between a ligand and its target protein. This includes identifying key binding interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces that stabilize the ligand-protein complex. Despite the importance of this analysis for predicting a compound's biological efficacy, there are no published reports that detail the specific ligand-protein interactions of this compound with any biological target.

Prediction of Binding Modes and Affinities with Target Biomolecules

Computational docking studies are employed to predict the preferred orientation (binding mode) of a ligand when bound to a target protein and to estimate the strength of this interaction (binding affinity), often expressed as a binding energy or an inhibition constant (Ki). This information is vital for ranking potential drug candidates. At present, there is no available data from molecular docking studies that predicts the binding modes or affinities of this compound with any specific biomolecules.

Conformational Flexibility and Dynamic Behavior Studies

Molecular dynamics (MD) simulations provide insights into the movement and conformational changes of a molecule over time. These studies are essential for understanding how the flexibility of a ligand and its target protein influences binding and biological activity. The dynamic behavior and conformational flexibility of this compound have not been the subject of any specific molecular dynamics simulation studies found in the reviewed literature.

Mechanistic Investigations of Biological Activities Associated with Benzofuro 4,5 D Thiazole Scaffolds

Antibacterial Action Mechanisms

The antibacterial properties of compounds featuring a benzofused thiazole (B1198619) core are primarily attributed to their interference with the bacterial cell division process. This is largely achieved by targeting a crucial protein, FtsZ.

FtsZ Protein Inhibition: Polymerization and GTPase Activity Modulation

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a key player in bacterial cytokinesis. It polymerizes at the mid-cell to form the Z-ring, a structure that is essential for bacterial cell division. nih.gov Benzofused thiazole derivatives have been shown to disrupt the normal function of FtsZ by modulating both its polymerization dynamics and its intrinsic GTPase activity.

Research on benzothiazole-substituted benzofuroquinolinium derivatives has demonstrated that these compounds can effectively inhibit the polymerization of FtsZ. nih.gov They have also been found to suppress the GTPase activity of the FtsZ protein. nih.gov The GTPase activity is crucial for the dynamic treadmilling of FtsZ protofilaments within the Z-ring, and its inhibition disrupts the ring's stability and function.

The interaction of these compounds with FtsZ leads to an altered assembly of the protein. Instead of forming functional polymers, the presence of these inhibitors can lead to aberrant structures, thereby preventing the formation of a proper Z-ring. nih.gov

Table 1: Effect of Benzofused Thiazole Derivatives on FtsZ Function

Compound ClassEffect on FtsZ PolymerizationEffect on FtsZ GTPase ActivityReference
Benzothiazole-substituted benzofuroquinolinium derivativesInhibitionInhibition nih.gov

Disruption of Bacterial Cell Division Processes

The inhibition of FtsZ function directly translates to a disruption of the bacterial cell division process. By preventing the formation or proper function of the Z-ring, which acts as a scaffold for other cell division proteins, benzofuro[4,5-d]thiazole-related compounds effectively halt cytokinesis. nih.gov

This disruption manifests as a distinct morphological change in the bacteria. Cells treated with these inhibitors are unable to divide and continue to grow, resulting in significant elongation. nih.gov For instance, studies on Bacillus subtilis and Escherichia coli have shown that treatment with benzothiazole-substituted benzofuroquinolinium derivatives leads to a significant increase in cell length compared to untreated control cells. nih.gov This filamentous phenotype is a classic indicator of the inhibition of the cell division machinery. Ultimately, this blockade of cell division leads to bacterial cell death. nih.gov

Table 2: Morphological Effects of FtsZ Inhibition by Benzofused Thiazole Derivatives

Bacterial StrainObserved Morphological ChangeMechanismReference
B. subtilisSignificant cell elongationInhibition of cell division via FtsZ targeting nih.gov
E. coliSignificant cell elongationInhibition of cell division via FtsZ targeting nih.gov

Inhibition of Specific Bacterial Enzymes or Pathways

Current research into the antibacterial mechanisms of the benzofuro[4,5-d]thiazole scaffold and its close analogs predominantly points towards the inhibition of the cell division pathway by targeting the FtsZ protein. nih.govnih.gov While other thiazole-containing compounds have been reported to inhibit different bacterial enzymes, such as DNA gyrase and MurB, the primary and most investigated mechanism for the benzofused thiazole systems remains the disruption of FtsZ and its central role in cytokinesis. nih.gov The high degree of conservation of FtsZ across a wide range of bacterial species makes it an attractive target for developing broad-spectrum antibacterial agents.

Antineoplastic Activity Research

In addition to their antibacterial properties, various scaffolds incorporating benzofuran (B130515) and thiazole rings have been investigated for their potential as anticancer agents. The mechanisms underlying their antineoplastic activity involve targeting key proteins in cancer cell signaling and survival pathways.

Targeting Receptor Tyrosine Kinases (e.g., c-Met)

The receptor tyrosine kinase c-Met, and its ligand Hepatocyte Growth Factor (HGF), play a critical role in cell proliferation, invasion, and angiogenesis, and their aberrant activation is implicated in numerous human cancers. nih.gov This has made c-Met an attractive target for cancer therapy. nih.govsemanticscholar.org

Research has shown that derivatives of tetrahydrobenzo[d]thiazole, a structurally related benzofused system, are potent inhibitors of the c-Met enzyme. nih.gov Certain synthesized compounds from this class exhibited IC₅₀ values of less than 1.30 nM against the c-Met enzyme. nih.gov Furthermore, thiazole/thiadiazole carboxamide derivatives have also been developed as c-Met kinase inhibitors, with some compounds not only inducing cancer cell death but also inhibiting the phosphorylation of c-Met in cellular systems. researchgate.net These findings suggest that the benzofused thiazole scaffold is a promising pharmacophore for the design of novel c-Met inhibitors.

Table 3: Inhibition of c-Met by Benzofused Thiazole Derivatives

Compound ClassActivityFindingReference
Tetrahydrobenzo[d]thiazole derivativesc-Met enzymatic inhibitionIC₅₀ values < 1.30 nM for most active compounds nih.gov
Thiazole/thiadiazole carboxamide derivativesc-Met kinase inhibitionInhibited c-Met phosphorylation and induced apoptosis researchgate.net

Modulation of Apoptotic Pathways (e.g., Mitochondrial Pathway)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells, and its induction is a key mechanism for many anticancer drugs. The mitochondrial pathway of apoptosis is a major intrinsic route regulated by the Bcl-2 family of proteins.

Derivatives containing both benzofuran and thiazole moieties have been shown to induce apoptosis in cancer cells. For example, a novel N-(5-benzyl-1,3-thiazol-2-yl)-3,5-dimethyl-1-benzofuran-2-carboxamide derivative was found to induce apoptosis in human glioma cells. nih.gov Its mechanism involved increasing the levels of pro-apoptotic proteins such as Bax and Bim, which are key players in the mitochondrial pathway. nih.gov Similarly, hybrid compounds containing benzofuroxan (B160326) and aminothiazole scaffolds have been shown to trigger apoptosis through the mitochondrial pathway, indicated by the disruption of the mitochondrial membrane potential. unibo.it

Further studies on other benzothiazole (B30560) derivatives have confirmed their ability to induce apoptosis by disrupting the mitochondrial membrane potential, increasing the transcription of the pro-apoptotic gene Bax, and decreasing the expression of the anti-apoptotic gene Bcl-xL. nih.govresearchgate.net This collective evidence highlights the modulation of the mitochondrial apoptotic pathway as a significant mechanism for the antineoplastic activity of benzofuro[4,5-d]thiazole-related compounds.

Table 4: Modulation of Apoptotic Pathways by Benzofuran and Thiazole Derivatives

Compound ClassKey FindingsApoptotic Pathway ImplicatedReference
Benzofuran-Thiazole DerivativeIncreased levels of pro-apoptotic proteins Bax and BimMitochondrial Pathway nih.gov
Benzofuroxan-Aminothiazole HybridsDisruption of mitochondrial membrane potentialMitochondrial Pathway unibo.it
2-Substituted BenzothiazolesDisrupted mitochondrial membrane potential, increased Bax transcriptionMitochondrial Pathway nih.gov
Thiazole-based derivativesDown-regulation of Bcl-2, increase in Bax levelsMitochondrial Pathway researchgate.net

Inhibition of Cell Cycle Progression

Although direct studies on the effect of 2-Methylbenzofuro[4,5-d]thiazole on cell cycle progression are not prominent, research on related benzofuran and thiazole derivatives indicates that interference with the cell cycle is a common anticancer mechanism.

For instance, a novel dihydrobenzofuro[4,5-b] researchgate.netnih.govnaphthyridin-6-one derivative, MHY-449, was found to induce G2/M phase arrest in HCT116 human colon cancer cells. nih.gov This arrest was associated with a decrease in the protein expression of key G2/M transition regulators, including cyclin B1, Cdc25c, and Cdc2. nih.gov Furthermore, the treatment led to an increased expression of the tumor suppressor p53 and the cell cycle inhibitors p21WAF1/CIP and p27KIP. nih.gov Similarly, another study on halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate showed that one derivative induced G2/M phase arrest in HepG2 cells, while another caused cell cycle arrest at both the S and G2/M phases in A549 lung cancer cells. mdpi.com

Thiazole derivatives have also demonstrated the ability to halt cell cycle progression. One study showed that a 3-nitrophenylthiazole compound induced cell cycle arrest at both the G1 and G2/M phases in MDA-MB-231 breast cancer cells, a mechanism linked to its cytotoxic activity. taylorandfrancis.com In the context of antifungal research, a cinnamaldehyde-based azole derivative was reported to block the cell cycle of the pathogenic yeast Candida auris at the S and G2/M phases, contributing to its antifungal effect. nih.gov These findings collectively suggest that the benzofuro[4,5-d]thiazole scaffold likely possesses the potential to inhibit cell cycle progression in both cancer and fungal cells.

Investigation of Selectivity Against Cancer Cell Lines (e.g., M-HeLa, MCF-7, A549, HepG2, HCT-116)

The selectivity of compounds against various cancer cell lines is a critical aspect of anticancer drug research. While data specifically for this compound is sparse, studies on related benzofuran and thiazole derivatives show varied and selective cytotoxicity.

Benzofuran derivatives have shown significant activity against a range of cancer cell lines. For example, certain halogenated benzofuran derivatives displayed promising activity against A549 (lung) and HepG2 (liver) cancer cells. mdpi.com Other novel benzofuran derivatives linked to a dipiperazine moiety were particularly effective against A549 and Hela (cervical) cancer cells, with one compound showing an IC50 value of 0.12 μM against A549 cells. researchgate.net A review of hybrid benzofuran compounds highlighted derivatives with potent activity against HCT116 (colon), MCF-7 (breast), and PANC-1 (pancreas) cell lines, among others. nih.gov

Thiazole-containing compounds also exhibit selective anticancer activity. A study on newly synthesized thiazole derivatives reported IC50 values of 4.7 µg/mL against HCT116, 4.8 µg/mL against MCF-7, and 11 µg/mL against HepG2 cell lines for one of the compounds. ekb.eg Another class of thiadiazole derivatives, which are structurally related to thiazoles, showed potent antiproliferative activity against HCT-116 cells, with GI50 values ranging from 3.2 to 4.6 μM. nih.gov

Table 1: Cytotoxic Activity of Selected Benzofuran and Thiazole Derivatives Against Various Cancer Cell Lines

Compound ClassSpecific Derivative/SeriesCancer Cell LineIC50 / GI50 ValueReference
Benzofuran DerivativeLinked to dipiperazine (8c)A5490.12 µM researchgate.net
Benzofuran DerivativeLinked to dipiperazine (8d)A5490.43 µM researchgate.net
Halogenated BenzofuranMethyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate (7)A549Not specified mdpi.com
Halogenated BenzofuranMethyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (8)A549, HepG2Not specified mdpi.com
Thiazole DerivativeCompound CP1HCT1164.7 µg/mL ekb.eg
Thiazole DerivativeCompound CP1MCF-74.8 µg/mL ekb.eg
Thiazole DerivativeCompound CP1HepG211 µg/mL ekb.eg
Thiazole DerivativeCompound CP2HCT1169.5 µg/mL ekb.eg
Thiazole DerivativeCompound CP2MCF-79.6 µg/mL ekb.eg
Thiazole DerivativeCompound CP2HepG218 µg/mL ekb.eg
Thiadiazole DerivativeHsp90 Inhibitor SeriesHCT-1163.2 - 4.6 µM nih.gov

Antifungal Activity Mechanisms

The benzofuran and thiazole moieties are integral to many compounds with potent antifungal properties. While the specific mechanism for this compound is not detailed in the available literature, related compounds are known to act on the fungal cell wall or cell membrane.

A study on newly synthesized thiazole derivatives with a cyclopropane (B1198618) system demonstrated very strong activity against clinical Candida albicans isolates, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov The mechanism of action for these compounds is suggested to be related to their influence on the structure of the fungal cell wall and/or the cell membrane. nih.gov Another investigation into novel Schiff bases containing a 2,4-disubstituted thiazole ring identified several compounds with excellent antifungal activity against Candida albicans, Cryptococcus neoformans, and Aspergillus flavus, with MIC values in the range of 6.25-25 µg/mL. beilstein-journals.org

Furthermore, research on benzofuran derivatives containing a thiazolo-benzimidazole nucleus revealed potent antifungal activity. nih.gov Some of these synthesized compounds completely inhibited the growth of tested Candida and Aspergillus species. researchgate.net The disruption of the cell membrane's integrity, often by interfering with ergosterol (B1671047) synthesis or function, is a common mechanism for azole-based antifungal agents, a class to which thiazoles belong.

Enzyme Inhibition Studies

Alpha-glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Thiazole derivatives have emerged as potential alpha-glucosidase inhibitors. A study on benzylidene-hydrazinyl-thiazole inhibitors found that positional isomerism of a methyl group on an attached piperidine (B6355638) ring played a pivotal role in modulating the potency and selectivity of enzyme inhibition. nih.gov Most of these thiazole derivatives exhibited noncompetitive inhibition of the enzyme. nih.gov The development of safe and effective alpha-glucosidase inhibitors is an important goal, as current drugs can have significant side effects. nih.gov Although direct testing of this compound on alpha-glucosidase is not reported, the established activity of the thiazole scaffold suggests this is a plausible area of biological activity.

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications for conditions like glaucoma, epilepsy, and cancer. taylorandfrancis.comrsc.org The sulfonamide group is a classic zinc-binding feature of many CA inhibitors. nih.gov

Research on benzo[d]thiazole-5- and 6-sulfonamides has identified several potent inhibitors of human CA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX. nih.gov Similarly, studies on morpholine-derived thiazoles revealed varying degrees of inhibitory action against bovine CA-II. rsc.org Another study on 2-substituted-1,3,4-thiadiazole-5-sulfamides found them to be powerful and selective inhibitors of mitochondrial CA isozymes VA and VB over cytosolic and membrane-associated isoforms. nih.gov While these studies focus on sulfonamide derivatives, which may not be directly analogous to this compound unless specifically functionalized, they establish the benzothiazole and thiazole scaffolds as viable platforms for developing CA inhibitors.

Table 2: Carbonic Anhydrase Inhibition by Related Thiazole and Benzothiazine Derivatives

Compound ClassTarget Isoform(s)Inhibition Constant (Ki) / PotencyReference
Benzo[d]thiazole-sulfonamideshCA I, II, VII, IXSubnanomolar to low nanomolar for selective inhibitors nih.gov
Morpholine derived thiazolesBovine CA-IIVaried inhibitory action; Ki of 9.64 ± 0.007 μM for most potent compound rsc.org
2-substituted-1,3,4-thiadiazole-5-sulfamideshCA VA4.2-32 nM nih.gov
2-substituted-1,3,4-thiadiazole-5-sulfamideshCA VB1.3-74 nM nih.gov
Pyrazolo-1,2-benzothiazine acetamideshCA IXKi of 72.9 μM for most active compound beilstein-journals.org

Inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a primary strategy for treating the symptoms of Alzheimer's disease. nih.govnih.gov The thiazole and benzothiazine scaffolds have been incorporated into novel cholinesterase inhibitors.

A study on benzimidazole-based thiazole derivatives identified them as potential inhibitors of both AChE and BuChE. nih.gov In another research effort, a series of 1,3,4-thiadiazole (B1197879) hybrid compounds with benzothiazine were designed and evaluated as AChE inhibitors. nih.gov Two compounds from this series displayed significant inhibitory activity against AChE, with IC50 values of 0.027 µM and 0.025 µM, which were comparable to the reference drug donepezil (B133215) (IC50 = 0.021 µM). nih.gov These findings underscore the potential of fused heterocyclic systems containing a thiazole ring, such as the benzofuro[4,5-d]thiazole scaffold, in the design of new cholinesterase inhibitors.

Antioxidant Activity Research and Mechanisms of Radical Scavenging

The fusion of a benzofuran ring with a thiazole moiety creates a heterocyclic system with potential for significant antioxidant activity. Research on various benzofuran and thiazole derivatives has established their capacity to act as radical scavengers. For instance, studies on 4-(1-benzofuran-2-yl)-1,3-thiazole-2-amine and its derivatives have highlighted the antioxidant potential of this combined scaffold. ijpsjournal.com The antioxidant activity of these types of compounds is often evaluated using methods like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ijpsjournal.com

In related research, novel furocoumarin and benzofuran derivatives that incorporate a thiazole moiety have also been investigated for their ability to scavenge free radicals. researchgate.net Certain derivatives within these studies demonstrated notable antioxidant activity. researchgate.net The mechanism of radical scavenging in such heterocyclic systems is often attributed to the ability of the molecule to donate a hydrogen atom or an electron to stabilize free radicals. The presence of electron-donating groups on the aromatic rings can enhance this activity.

While direct experimental data for this compound is lacking, the general principles of antioxidant action in related heterocyclic systems suggest that the benzofuran component, with its electron-rich nature, and the thiazole ring could synergistically contribute to radical scavenging capabilities. The methyl group at the 2-position of the thiazole ring may also modulate this activity through its electronic effects.

Structure-Activity Relationship (SAR) Studies for Biological Target Engagement

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity and for optimizing lead compounds in drug discovery. For the broader class of thiazole-based derivatives, SAR studies have provided key insights.

For example, in a series of thiazole derivatives hybridized with coumarin (B35378) or benzofuran, it was found that the nature and position of substituents significantly impact their antiproliferative and antioxidant effects. frontiersin.org The study highlighted that specific substitutions on the chalcone (B49325) moiety attached to the thiazole ring were critical for activity. frontiersin.org

In another study focusing on benzofuran derivatives containing a thiazole moiety, bromination of the benzofuran ring and subsequent condensation to form thiazole derivatives led to compounds with antimicrobial and antioxidant properties. researchgate.net The specific structural modifications, such as the introduction of a bromoacetyl group on the benzofuran, were key steps in generating biologically active molecules. researchgate.net

Although no specific SAR studies for this compound are available, general SAR principles for related heterocyclic systems suggest that:

The nature of the substituent at the 2-position of the thiazole ring is a critical determinant of biological activity.

Modifications on the benzofuran ring system, such as the introduction of electron-donating or electron-withdrawing groups, would likely have a profound impact on the molecule's interaction with biological targets.

Further research is needed to specifically elucidate the antioxidant potential and SAR of this compound to understand its therapeutic promise.

Applications of Benzofuro 4,5 D Thiazole Scaffolds in Research and Development

Utilization as Privileged Scaffolds in Medicinal Chemistry Research

The concept of "privileged scaffolds" is central to modern medicinal chemistry, referring to molecular frameworks that can bind to multiple biological targets with high affinity. researchgate.neteurekaselect.comrsc.orgdocumentsdelivered.com The thiazole (B1198619) ring itself is considered a privileged structure, found in numerous natural products and synthetic drugs with a wide array of therapeutic activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The fusion of a benzofuran (B130515) ring to the thiazole core, creating the benzofuro[4,5-d]thiazole system, further enhances its potential by introducing additional structural rigidity and opportunities for diverse functionalization.

This scaffold serves as a foundation for the development of new therapeutic agents. For instance, derivatives of benzofuro[4,5-d]thiazole have shown promise as antifungal agents. Specifically, certain benzofuro[6,7-d]thiazole derivatives have demonstrated the ability to completely inhibit the growth of various Candida and Aspergillus species at low concentrations. researchgate.net Furthermore, the related benzo eurekaselect.comnih.govimidazo[2,1-b]thiazole scaffold has been explored for developing potential epidermal growth factor receptor (EGFR) inhibitors for cancer therapy. mdpi.comnih.gov By modifying the scaffold with various substituents, researchers can fine-tune the biological activity and selectivity of these compounds. mdpi.comnih.gov The strategic design of these molecules often involves computational methods like molecular docking to predict their binding interactions with target proteins. mdpi.comnih.gov

The versatility of the thiazole and its fused derivatives is further highlighted by their application in creating inhibitors for enzymes like monoamine oxidase (MAO), which are implicated in neurological disorders. nih.gov The structural features of these scaffolds, such as the planarity and potential for π-stacking interactions, are crucial for their binding to biological targets.

Development of Molecular Probes and Ligands for Biological Systems

Beyond their direct therapeutic applications, benzofuro[4,5-d]thiazole scaffolds are valuable tools for creating molecular probes and ligands to study biological systems. Molecular probes are essential for visualizing and understanding complex biological processes at the molecular level. The inherent fluorescence properties of some thiazole-containing compounds make them suitable for such applications. rsc.org

For example, thiazolo[5,4-d]thiazole (B1587360) derivatives, which share a similar fused heterocyclic core, have been investigated as fluorescent dyes for solid-state applications and have shown potential in fluorescence-based optical devices. rsc.org The photophysical properties of these molecules can be modulated by altering their crystal packing and molecular arrangements. rsc.org This tunability allows for the design of probes with specific emission wavelengths, spanning the visible spectrum from blue to orange-red. rsc.org

Furthermore, the ability of these scaffolds to act as ligands for specific biological targets, such as receptors and enzymes, is critical for drug discovery and development. nih.gov By designing ligands based on the benzofuro[4,5-d]thiazole framework, researchers can investigate the structure and function of these biological targets, paving the way for the development of novel therapeutics. The development of corticotropin-releasing factor (CRF) receptor antagonists and chemokine receptor antagonists based on related thiazolo[4,5-d]pyrimidine (B1250722) scaffolds exemplifies this approach. nih.gov

Potential in Material Science: Optoelectronic Properties and Applications

The unique electronic properties of fused thiazole systems, including benzofuro[4,5-d]thiazoles, have attracted significant interest in the field of material science, particularly for optoelectronic applications. These compounds often possess a planar and rigid structure, which facilitates efficient intermolecular π–π stacking, a key requirement for charge transport in organic semiconductors. rsc.orgresearchgate.net

Thiazolo[5,4-d]thiazole, a related fused system, is an electron-deficient moiety, which imparts high oxidative stability to materials incorporating this scaffold. rsc.orgresearchgate.net This property is highly desirable for applications in organic electronics. Researchers have explored the use of such scaffolds in various devices, including:

Organic Photovoltaics (OPVs): The electron-accepting nature of the thiazolo[5,4-d]thiazole core makes it a promising building block for the synthesis of organic dyes and semiconductors used in dye-sensitized solar cells (DSSCs) and bulk-heterojunction organic solar cells. rsc.orgresearchgate.netrsc.org

Organic Light-Emitting Diodes (OLEDs): The tunable photophysical properties of these materials, allowing for emission across the visible spectrum, make them suitable for use as emitters or host materials in OLEDs. rsc.orgrsc.org

Organic Field-Effect Transistors (OFETs): The ordered molecular packing and good charge transport characteristics of these materials are beneficial for their application as the active layer in OFETs. nih.gov

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to understand the structure-property relationships and predict the electronic properties, like the band gap, of polymers containing benzothiazole (B30560) units. nih.gov These computational approaches aid in the rational design of new materials with optimized optoelectronic performance. The synthesis of novel chromophores and polymers incorporating these scaffolds continues to be an active area of research, aiming to develop next-generation organic electronic devices. rsc.orgrsc.orgcore.ac.uk

Role as Building Blocks for Complex Hybrid Molecules

The benzofuro[4,5-d]thiazole scaffold serves as a versatile building block in the synthesis of more complex hybrid molecules. nih.gov This strategy involves combining the benzofuro[4,5-d]thiazole core with other pharmacologically active moieties to create new chemical entities with potentially enhanced or synergistic biological activities.

The synthesis of such hybrid molecules often relies on the functionalization of the core scaffold. For example, the introduction of bromo-substituents on related benzofused thiadiazole systems provides a handle for further chemical modifications, enabling the creation of a wide range of derivatives. mdpi.com This approach allows for the systematic exploration of structure-activity relationships.

An example of this molecular hybridization is the combination of a benzo eurekaselect.comnih.govimidazo[1,2-d] nih.govnih.govnih.govthiadiazole scaffold with other heterocyclic moieties to create potent apoptosis inducers in cancer cells. nih.gov Similarly, hybrid molecules incorporating an imidazole-1,3,4-thiadiazole core have been synthesized and evaluated for their activity against protozoan parasites. mdpi.com

The use of benzofuro[4,5-d]thiazole and related scaffolds as building blocks is not limited to medicinal chemistry. In materials science, they are incorporated into larger conjugated systems to create novel polymers and small molecules with tailored electronic and optical properties. rsc.orgresearchgate.net The ability to readily functionalize these scaffolds makes them invaluable tools for constructing complex molecular architectures for a wide range of applications. nih.govnih.gov

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies

The development of efficient and versatile synthetic routes is paramount to unlocking the potential of 2-Methylbenzofuro[4,5-d]thiazole. While classical methods for constructing benzofuran (B130515) and thiazole (B1198619) rings provide a foundation, future research should focus on novel methodologies that offer improved yields, regioselectivity, and access to a diverse range of derivatives.

One promising avenue is the exploration of intramolecular cyclization strategies. For instance, a plausible approach could involve the synthesis of a substituted benzofuran bearing a reactive group positioned to facilitate the formation of the fused thiazole ring. Modern synthetic techniques such as microwave-assisted organic synthesis (MAOS) could be employed to accelerate reaction times and improve yields. mdpi.com

Furthermore, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig reactions, could be utilized to introduce a variety of substituents onto the benzofuro[4,5-d]thiazole core. This would enable the systematic exploration of structure-activity relationships (SAR). The development of one-pot or tandem reactions that allow for the construction of the entire fused system from simple starting materials would be a significant advancement in the field.

Proposed Synthetic Strategy Key Intermediates Potential Advantages
Intramolecular CyclizationSubstituted 2-aminobenzofuransHigh regioselectivity, potential for diversity
Transition-Metal CatalysisHalogenated benzofuro[4,5-d]thiazolesBroad substrate scope, access to diverse derivatives
One-Pot SynthesisSimple aromatic precursorsIncreased efficiency, reduced waste

Advanced Mechanistic Elucidation of Biological Activities

Given the known biological activities of related benzofuran and thiazole derivatives, it is highly probable that this compound and its analogs will exhibit interesting pharmacological properties. Future research should be directed towards the systematic evaluation of their biological activities and the elucidation of their mechanisms of action.

Based on the activities of similar heterocyclic systems, potential therapeutic areas for investigation include oncology, infectious diseases, and inflammatory conditions. For example, many benzothiazole (B30560) derivatives have shown potent anticancer activity. nih.gov Similarly, benzofuran-containing compounds have been investigated as antifungal and anthelmintic agents. nih.gov

Once lead compounds with significant biological activity are identified, advanced mechanistic studies will be crucial. These could involve identifying specific protein targets through techniques such as affinity chromatography and proteomics. Elucidating the precise binding mode of these compounds to their targets using X-ray crystallography or cryo-electron microscopy would provide invaluable information for further optimization.

Combinatorial Approaches and High-Throughput Screening in Research

To efficiently explore the chemical space around the this compound scaffold, combinatorial chemistry and high-throughput screening (HTS) methodologies should be employed. By systematically modifying the substituents at various positions of the benzofuro[4,5-d]thiazole core, a large library of derivatives can be generated.

This library can then be subjected to HTS against a panel of biological targets to identify "hit" compounds with desired activities. For instance, screening against a panel of kinases could identify potential anticancer agents, while screening against a panel of microbial strains could reveal novel antibiotic or antifungal candidates. The use of HTS has been instrumental in the discovery of novel inhibitors for various targets, including those for hepatitis C virus from a benzofuran compound class. nih.gov

The data generated from HTS can be used to build structure-activity relationship (SAR) models, which can guide the design of subsequent generations of more potent and selective compounds. This iterative process of design, synthesis, and screening is a cornerstone of modern drug discovery.

Exploration of New Biological Targets and Pathways

While initial biological screening may focus on established targets for benzofuran and thiazole derivatives, a key area for future research is the exploration of novel biological targets and pathways for this compound analogs. This could lead to the discovery of first-in-class drugs with novel mechanisms of action.

Phenotypic screening, where compounds are tested for their effects on whole cells or organisms without a preconceived target, can be a powerful tool in this regard. Hits from phenotypic screens can then be followed up with target deconvolution studies to identify the molecular target responsible for the observed phenotype.

Furthermore, considering the structural rigidity and planar nature of the benzofuro[4,5-d]thiazole system, its potential as a DNA intercalator or as an inhibitor of protein-protein interactions should be investigated. The structural similarity to some known kinase inhibitors also suggests that various kinases could be potential targets. mdpi.com

Potential Biological Target Class Rationale Example Targets
KinasesStructural similarity to known kinase inhibitors. mdpi.comEGFR, VEGFR, CDK
DNA/RNAPlanar aromatic system suitable for intercalation.Telomerase, Ribosomal RNA
Microbial EnzymesBroad-spectrum activity of related heterocycles. nih.govDihydrofolate reductase, DNA gyrase
G-protein-coupled receptors (GPCRs)Common targets for heterocyclic compounds.Adenosine receptors, Dopamine receptors

Computational Design and Optimization of Benzofuro[4,5-d]thiazole Derivatives

Computational chemistry and molecular modeling will be indispensable tools in the rational design and optimization of this compound derivatives. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions between these compounds and their biological targets.

Molecular docking can be used to predict the binding modes of newly designed derivatives within the active site of a target protein. nih.gov This information can guide the design of analogs with improved binding affinity and selectivity. QSAR studies can establish a mathematical relationship between the structural features of the compounds and their biological activity, allowing for the prediction of the activity of virtual compounds before their synthesis.

Furthermore, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex, providing a more realistic picture of the binding event and helping to rationalize the observed SAR. These computational approaches, when used in conjunction with experimental studies, can significantly accelerate the drug discovery process.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.